Etiroxate Carboxylic Acid
Overview
Description
Etiroxate Carboxylic Acid is a chemical compound with the molecular formula C16H13I4NO4 and a molecular weight of 790.90 g/mol . It is known for its role in various biochemical processes and its applications in scientific research. This compound is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.
Scientific Research Applications
Etiroxate Carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Etiroxate Carboxylic Acid, also known as etiroxic acid or skleronorm , is a lipid-lowering compound used for hyperlipoproteinemia research
Mode of Action
For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Biochemical Pathways
Carboxylic acids are important organic compounds that participate in various cellular metabolic pathways . For instance, the 2-Oxocarboxylic acid metabolism pathway provides important precursors for alkaloid synthesis . Oxocarboxylic acid is a key intermediate for energy production and plays an important role in the synthesis of aromatic amino acids .
Pharmacokinetics
For example, Etoricoxib, a different compound, is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The major metabolite produced in vivo in humans is the 6’-carboxylic acid derivative of etoricoxib .
Result of Action
The reduction and oxidation reactions of carboxylic acids can lead to various products . For instance, the reduction of carboxylic acids can lead to the formation of 1º-alcohols .
Action Environment
The synthesis of carboxylic acid esters, which involves carboxylic acids as electrophiles or nucleophiles, can be influenced by various chemical reagents, catalysts, and reaction media .
Future Directions
Recent research thrust and industrial focus have been directed towards the production of platform chemicals and value-products from biomass-derived materials . The field of amide synthesis has attained such a level of significance that the number of reviews and articles addressing it grown exponentially in the last decade .
Biochemical Analysis
Biochemical Properties
Etiroxate Carboxylic Acid interacts with various enzymes and proteins in biochemical reactions. It inhibits enzymes such as glutamate dehydrogenase, isocitrate dehydrogenase, and alcohol dehydrogenase . These interactions can influence the metabolic pathways in which these enzymes are involved, potentially altering the biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It is known to inhibit certain enzymes, which can impact cellular metabolism. For example, the inhibition of glutamate dehydrogenase can affect the metabolism of glutamate, a key neurotransmitter in the brain .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes. It acts as an inhibitor, binding to the active sites of enzymes such as glutamate dehydrogenase, isocitrate dehydrogenase, and alcohol dehydrogenase . This binding can prevent these enzymes from catalyzing their respective reactions, thereby influencing cellular metabolism.
Preparation Methods
The synthesis of Etiroxate Carboxylic Acid can be achieved through several methods commonly used for carboxylic acids:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic catalysts.
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification.
Industrial Production: Industrial methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Etiroxate Carboxylic Acid undergoes various chemical reactions typical of carboxylic acids:
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reacts with thionyl chloride (SOCl2) to form acid chlorides.
Oxidation: Can be further oxidized under specific conditions to form various oxidation products.
Comparison with Similar Compounds
Etiroxate Carboxylic Acid can be compared with other carboxylic acids and their derivatives:
Amides: Amides are another class of carboxylic acid derivatives with distinct chemical properties and uses.
Acid Chlorides: More reactive than carboxylic acids and used in different synthetic applications.
Similar compounds include acetic acid, citric acid, and benzoic acid, each with unique properties and applications in various fields .
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWORJPLTFZBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604993 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-34-4 | |
Record name | O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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